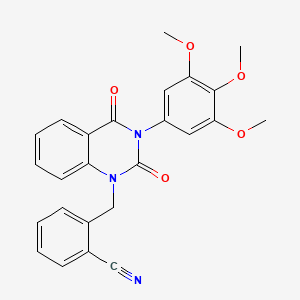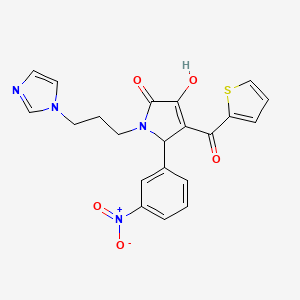![molecular formula C9H13N5 B2570943 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine CAS No. 1001757-47-6](/img/structure/B2570943.png)
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
Pyrazole-based ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The specific molecular structure of “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is not available in the retrieved data.Chemical Reactions Analysis
Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The specific chemical reactions involving “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agents (Leishmania strains) are transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazoles, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
Antimalarial Potential
Malaria, caused by Plasmodium strains transmitted by mosquitoes, remains a significant global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. However, hydrazine-coupled pyrazole derivatives, such as compounds 14 and 15, have shown promising inhibition effects against Plasmodium berghei. Compound 15 achieved an impressive 90.4% suppression .
Molecular Docking Studies
Compound 13’s potent antileishmanial activity was further justified through molecular docking studies. It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. LmPTR1 is a potential target for antileishmanial drug development .
Crystal Structure Analysis
Single crystals of our compound were analyzed by X-ray diffraction to determine its structure. This structural information aids in understanding its pharmacological properties and interactions with biological targets .
Imidazole Derivatives
Considering the compound’s imidazole moiety, exploring its derivatives could lead to novel applications. Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects .
Synthetic Methodology
Research on the synthesis of hydrazine-coupled pyrazoles provides valuable insights into efficient and scalable methods. Understanding the synthetic pathways can facilitate the preparation of safe and effective antileishmanial and antimalarial agents .
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It is suggested that the strong hydrogen bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
Pyrazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Pyrazole derivatives have been reported to show potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
1-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBVQXCGYQTLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN2C=C(C=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2570864.png)
![2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2570865.png)



![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(methylthio)benzamide](/img/structure/B2570872.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2570875.png)


![quinoxalin-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2570878.png)
![6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2570879.png)
![Methyl 2-(6-azaspiro[3.4]octan-7-yl)acetate hydrochloride](/img/structure/B2570880.png)
